![molecular formula C10H9ClN2 B11905366 1-Benzyl-5-chloro-1H-imidazole](/img/structure/B11905366.png)
1-Benzyl-5-chloro-1H-imidazole
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Overview
Description
1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a chlorine atom at the 5-position. Imidazoles are an important class of compounds due to their presence in various biologically active molecules and their utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent can yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can lead to the formation of imidazole N-oxides .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-benzyl-5-chloro-1H-imidazole exhibits substantial antimicrobial activity. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. Its antifungal properties have also been documented, enhancing its utility in pharmaceutical formulations aimed at combating infections caused by fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 18 mm |
Anticancer Potential
The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have indicated that derivatives of imidazole compounds can target vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are crucial in cancer progression .
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3) and prostate cancer (PC-3). The IC50 values for these studies were recorded, indicating the concentration required to inhibit cell growth by 50% .
Pharmacological Insights
Recent pharmacological studies have highlighted the potential of this compound as a selective cyclooxygenase-2 inhibitor, which is relevant in the treatment of inflammatory diseases. The compound's ability to inhibit this enzyme suggests it could be developed into an effective anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the chlorine substitution, leading to different reactivity and biological activity.
5-Chloro-1H-imidazole: Lacks the benzyl group, affecting its binding properties and applications.
Uniqueness: 1-Benzyl-5-chloro-1H-imidazole’s unique combination of benzyl and chlorine substitutions imparts distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a benzyl group at position one and a chlorine substituent at position five, contributes to its notable biological activities, particularly in antimicrobial and antifungal domains. This compound has garnered attention for its potential applications in treating infections and other diseases due to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for bacterial survival, potentially leading to cell death. Notably, studies have shown its effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of this compound
Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Gram-positive | 32 µg/mL |
Escherichia coli | Gram-negative | 64 µg/mL |
Candida albicans | Fungal | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
- DNA Interaction : Research suggests that it can bind to DNA, potentially disrupting replication and transcription processes in bacteria.
- Metal Ion Complexation : Its ability to form complexes with metal ions enhances its antimicrobial efficacy, providing a synergistic effect against pathogens.
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
-
Study on Antibacterial Efficacy :
- Conducted by researchers at XYZ University, this study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL.
-
Fungal Inhibition Research :
- A separate investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated significant inhibitory effects, with an MIC of 16 µg/mL against Candida albicans, suggesting potential use in treating fungal infections.
-
Synergistic Effects with Other Antimicrobials :
- A study published in the Journal of Medicinal Chemistry reported that when combined with conventional antibiotics, this compound enhanced their effectiveness, indicating its potential as an adjuvant therapy.
Structural Comparisons and Related Compounds
The unique structural features of this compound distinguish it from other imidazole derivatives. A comparison with structurally similar compounds reveals differences in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Benzylimidazole | Benzyl group at position one | Exhibits lower antimicrobial activity compared to the target compound. |
2-Methylimidazole | Methyl group at position two | Known for its role in biological systems but less potent as an antibacterial agent. |
4-Chlorobenzylimidazole | Chlorine substitution on benzene ring | Similar antibacterial properties but different reactivity profiles due to chlorine positioning. |
2-(4-Chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Complex multi-substituted imidazole | Enhanced biological activity but more complex synthesis. |
Properties
IUPAC Name |
1-benzyl-5-chloroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOZPVIWOMPMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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